molecular formula C5H7N3O2 B040383 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 117860-53-4

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B040383
CAS RN: 117860-53-4
M. Wt: 141.13 g/mol
InChI Key: BRXPDBOCAWXPLY-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains an amino group and a carboxylic acid group .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid serves as a versatile building block in medicinal chemistry for the synthesis of various bioactive molecules. Its incorporation into drug molecules can significantly impact their pharmacological properties . Researchers utilize this compound to develop new medications with potential therapeutic applications in treating diseases.

Organic Synthesis: Construction of Heterocyclic Compounds

In organic synthesis, this compound is employed to construct diverse heterocyclic scaffolds. These scaffolds are crucial in developing pharmaceuticals, agrochemicals, and dyestuffs due to their structural complexity and functional versatility .

Agrochemicals: Development of Pesticides and Herbicides

The pyrazole ring found in 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid is often used in the design of agrochemicals. It can lead to the development of new pesticides and herbicides, contributing to more effective crop protection strategies .

Dyestuff Industry: Synthesis of Colorants

This compound is a precursor in synthesizing colorants and pigments for the dyestuff industry. Its derivatives can be tailored to produce a wide range of colors for various applications, from textiles to inks .

Heterocyclic Synthesis: Building Blocks for Industrial Chemicals

5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid is extensively used in heterocyclic synthesis to create industrial chemicals. These chemicals find applications in material science, electronics, and other technological fields .

Pharmaceutical Research: Drug Discovery and Development

In pharmaceutical research, this compound is instrumental in the discovery and development of new drugs. Its structural features make it a candidate for creating compounds with potential activity against various diseases .

properties

IUPAC Name

5-amino-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXPDBOCAWXPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416037
Record name 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

117860-53-4
Record name 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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